3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
3-amino-1-pyrrolidin-1-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c8-4-3-7(10)9-5-1-2-6-9;/h1-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTPINJPOZAGCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620616 | |
| Record name | 3-Amino-1-(pyrrolidin-1-yl)propan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
670253-59-5 | |
| Record name | 3-Amino-1-(pyrrolidin-1-yl)propan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Mannich Reaction
One common approach involves the Mannich reaction, where an amine reacts with formaldehyde and a ketone. The general reaction can be summarized as follows:
$$
\text{Amine} + \text{Formaldehyde} + \text{Ketone} \rightarrow \text{Mannich Base}
$$
In this case, pyrrolidine serves as the amine, and propanone is the ketone. The reaction conditions typically require:
- Solvent : Ethanol or methanol
- Catalyst : Acidic conditions (e.g., hydrochloric acid)
- Temperature : Room temperature to reflux
The yield from this method can vary significantly based on the specific conditions employed.
Reductive Amination
Another method involves reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent. The process can be outlined as follows:
$$
\text{Propanone} + \text{Pyrrolidine} \xrightarrow{\text{Reducing Agent}} \text{3-Amino-1-(pyrrolidin-1-yl)propan-1-one}
$$
Common reducing agents include sodium cyanoborohydride or lithium aluminum hydride, and the reaction typically occurs under mild conditions to minimize side reactions.
Detailed Reaction Conditions
| Method | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| Mannich Reaction | Pyrrolidine, Formaldehyde, Propanone | Ethanol, HCl, Reflux | 70–85 |
| Reductive Amination | Propanone, Pyrrolidine | Mild reducing conditions | 60–80 |
Characterization of Product
After synthesis, the product must be characterized to confirm its structure and purity. Common techniques include:
Nuclear Magnetic Resonance (NMR) : Provides information on the molecular structure and confirms the presence of functional groups.
Mass Spectrometry (MS) : Used for determining molecular weight and confirming the identity of the compound.
Infrared Spectroscopy (IR) : Useful for identifying functional groups based on characteristic absorption bands.
Wissenschaftliche Forschungsanwendungen
3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Table 1: Comparative Overview of Target Compound and Analogs
Structural and Functional Insights
Pyrrolidine vs. The 4-hydroxypiperidine variant adds a polar hydroxyl group, likely improving aqueous solubility and hydrogen-bonding capacity compared to the target compound .
Stereochemical and Functional Group Modifications :
- The (2S)-configured analog with a hydroxyl group at C3 () exhibits enhanced polarity, which could influence pharmacokinetic properties such as absorption and blood-brain barrier penetration .
Aromatic vs. Aliphatic Substituents: The 4-chlorophenyl analog (CAS: 5442-48-8) replaces the pyrrolidine ring with an aromatic group, a hallmark of cathinone derivatives like 4-FMC. This substitution is associated with serotonin and dopamine reuptake inhibition in psychoactive substances .
Physicochemical and Stability Considerations
- Solubility : Hydrochloride salts of these compounds are generally water-soluble, as seen in 4-FMC (). However, the hydroxylated piperidine analog () may exhibit superior solubility due to increased polarity.
- Stability : The target compound requires inert storage conditions, suggesting sensitivity to degradation. Discontinuation of certain analogs (e.g., ) may reflect synthetic challenges or instability in commercial settings.
Pharmacological Implications
Key differences include:
- Pyrrolidine vs. Phenyl Groups: The absence of an aromatic ring in the target compound may reduce affinity for monoamine transporters compared to 4-chlorophenyl analogs .
- Amino and Hydroxyl Groups: These moieties could modulate interactions with neurotransmitter receptors or enzymes, though empirical data are needed.
Biologische Aktivität
3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride, also known as a derivative of pyrrolidine, has garnered interest for its potential biological activities. This compound is part of a broader class of amino ketones and has been investigated for various pharmacological properties, including its effects on neurotransmitter systems and potential therapeutic applications in treating neurological disorders.
Chemical Structure and Properties
The chemical formula for this compound is CHNO·HCl, indicating the presence of an amino group and a pyrrolidine ring. The structural features contribute to its biological activity by influencing its interaction with biological targets.
Research indicates that compounds related to 3-Amino-1-(pyrrolidin-1-yl)propan-1-one may act on various neurotransmitter systems, particularly those involving dopamine and norepinephrine. These interactions can lead to enhanced mood and cognitive function, making them potential candidates for treating conditions such as depression and anxiety.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Anticancer Activity
In a study assessing the anticancer properties of similar compounds, it was found that derivatives of pyrrolidine exhibited significant cytotoxicity against A549 cells. The study compared these compounds with standard chemotherapeutics like cisplatin, revealing that certain modifications could enhance their efficacy while minimizing toxicity to normal cells .
Neuropharmacological Effects
Another investigation into neuroactive compounds highlighted the potential of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one in modulating neurotransmitter release. This modulation could lead to therapeutic effects in mood disorders. The study employed various models to assess the behavioral impacts of these compounds, indicating a positive correlation between compound administration and improved behavioral outcomes in rodent models .
Antimicrobial Properties
Recent research has demonstrated that certain derivatives of this compound exhibit antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus. The findings suggest that structural modifications can significantly enhance the antimicrobial potency of these compounds, making them viable candidates for further development in treating resistant infections .
Q & A
Q. How can researchers optimize the synthesis of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent polarity, and stoichiometry). For Mannich base derivatives like this compound, alkylation reactions using pyrrolidine as a secondary amine source are common. Purification via recrystallization in ethanol or methanol is recommended, as hydrochloride salts often exhibit high solubility in polar solvents. Monitor reaction progress using TLC or HPLC, and characterize intermediates via H/C NMR to confirm structural integrity .
Q. What analytical techniques are recommended for characterizing this compound’s structural and chemical properties?
- Methodological Answer :
- NMR Spectroscopy : Use H NMR (DMSO- or CDCl) to identify proton environments, particularly the pyrrolidinyl protons (δ 1.8–2.5 ppm) and the ketone-adjacent amino group (δ 3.0–3.5 ppm). C NMR can confirm the carbonyl (C=O) resonance at ~200 ppm .
- LCMS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] for CHClNO: calculated 215.09, observed 215.10) .
- XRD : For crystalline samples, employ single-crystal X-ray diffraction with SHELXL for refinement. SHELX software is robust for small-molecule structures, particularly for resolving hydrogen bonding in hydrochloride salts .
Q. What safety protocols are critical for handling hydrochloride salts in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of fine particles .
- Spill Management : Contain spills mechanically (e.g., absorbent pads) and dispose as hazardous waste. Avoid aqueous cleanup to prevent exothermic reactions with HCl .
- First Aid : For skin contact, rinse with water for ≥15 minutes; for eye exposure, use saline irrigation. Seek medical attention if irritation persists .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data caused by impurities or tautomeric forms?
- Methodological Answer : Contradictions may arise from residual solvents, proton exchange, or tautomerism. Strategies include:
- Deuterated Solvent Screening : Test DO or CDOD to suppress exchangeable protons (e.g., -NH).
- Variable Temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) by acquiring spectra at 25°C and 60°C.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating H-H and H-C couplings .
Q. What are best practices for determining crystal structures of hydrochloride salts using SHELX software?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and integrate reflections with SHELXT. For twinned crystals, apply HKLF5 format for data scaling .
- Refinement : In SHELXL, refine H-atoms using riding models. For disordered Cl ions, apply PART and AFIX commands. Validate via R (<5%) and wR (<12%) .
- Hydrogen Bonding : Analyze intermolecular interactions (e.g., N–H···Cl) using PLATON to confirm salt formation .
Q. How can isotopic labeling (e.g., N) elucidate reaction mechanisms in the synthesis of this compound?
- Methodological Answer :
- Labeling Strategy : Synthesize pyrrolidine-N to track amine participation in Mannich reactions. Monitor N NMR shifts (e.g., δ 30–50 ppm for tertiary amines).
- Mechanistic Insight : Compare labeled vs. unlabeled products via LCMS to identify intermediates. For example, a N-labeled imine intermediate would confirm nucleophilic attack pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
